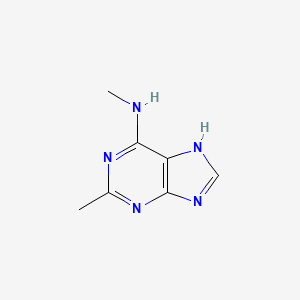![molecular formula C18H19ClO4 B14362348 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid CAS No. 95777-97-2](/img/structure/B14362348.png)
2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a chlorophenyl group, a hydroxy group, and a phenoxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 4-hydroxybenzyl alcohol to form 4-[(4-chlorophenyl)(hydroxy)methyl]phenol. This intermediate is then reacted with 2-methylbutanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(4-chlorophenyl)(oxo)methyl]phenoxy-2-methylbutanoic acid.
Reduction: Formation of 2-{4-[(phenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid.
Substitution: Formation of 2-{4-[(4-substituted phenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid.
Scientific Research Applications
2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Fenofibric acid: A compound with a similar structure but different functional groups.
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid: Another structurally related compound with different substituents.
Uniqueness
2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
95777-97-2 |
|---|---|
Molecular Formula |
C18H19ClO4 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylbutanoic acid |
InChI |
InChI=1S/C18H19ClO4/c1-3-18(2,17(21)22)23-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11,16,20H,3H2,1-2H3,(H,21,22) |
InChI Key |
KKUQIJYONSKVRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
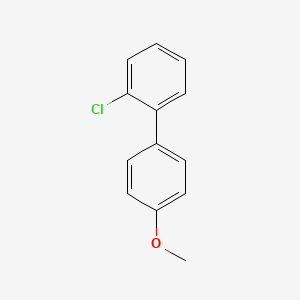
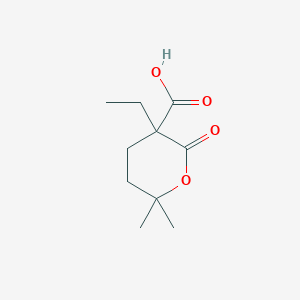
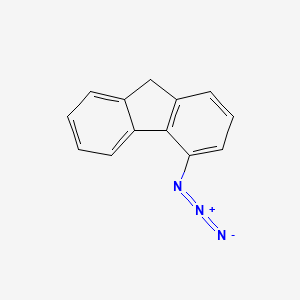

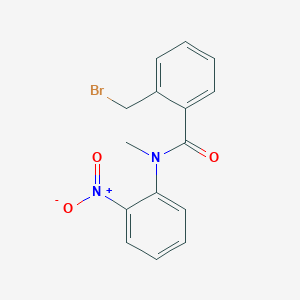
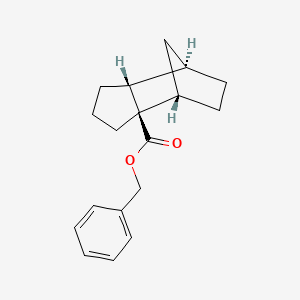
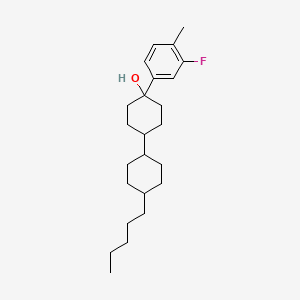
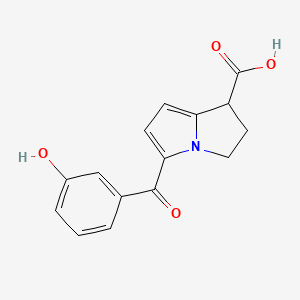
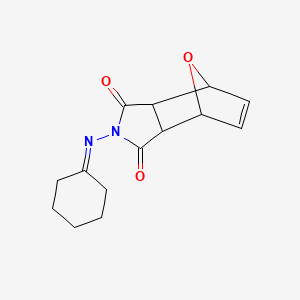
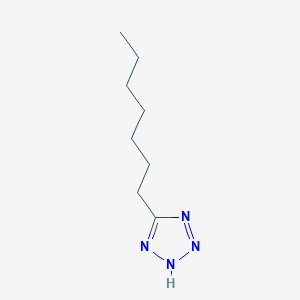
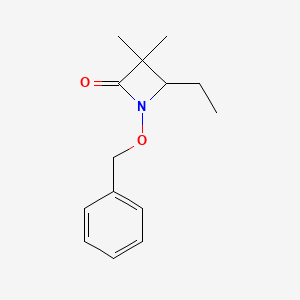
![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)
